Ethylenediamine-D8

Quantitative mass spectrometry Stable isotope dilution Internal standard selection

Ethylenediamine-D8 (CAS 34281-22-6) is a perdeuterated aliphatic diamine with molecular formula C₂D₈N₂, wherein all eight hydrogen atoms of the parent ethylenediamine molecule are replaced by deuterium. The compound has a molecular weight of 68.15 g/mol and is commercially available at isotopic enrichment levels of 97 atom % D or higher.

Molecular Formula C2H8N2
Molecular Weight 68.15 g/mol
CAS No. 34281-22-6
Cat. No. B1491353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediamine-D8
CAS34281-22-6
Molecular FormulaC2H8N2
Molecular Weight68.15 g/mol
Structural Identifiers
SMILESC(CN)N
InChIInChI=1S/C2H8N2/c3-1-2-4/h1-4H2/i1D2,2D2/hD4
InChIKeyPIICEJLVQHRZGT-DMPFXTKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylenediamine-D8 (CAS 34281-22-6): Isotopic Specifications and Procurement Baseline for Stable Isotope-Labeled Diamine Applications


Ethylenediamine-D8 (CAS 34281-22-6) is a perdeuterated aliphatic diamine with molecular formula C₂D₈N₂, wherein all eight hydrogen atoms of the parent ethylenediamine molecule are replaced by deuterium [1]. The compound has a molecular weight of 68.15 g/mol and is commercially available at isotopic enrichment levels of 97 atom % D or higher . As a stable isotope-labeled analog, ethylenediamine-D8 serves primarily as an internal standard for quantitative mass spectrometry, a deuterium NMR reference compound, and a mechanistic probe in studies requiring isotopic tracing [2]. The compound is classified as corrosive and flammable, requiring appropriate handling and storage at room temperature under inert conditions .

Why Unlabeled Ethylenediamine or Partially Deuterated Analogs Cannot Substitute for Ethylenediamine-D8 in Quantitative and NMR Applications


Unlabeled ethylenediamine (CAS 107-15-3) and partially deuterated analogs (e.g., ethylenediamine-d₄, CAS 37164-19-5) cannot be interchanged with ethylenediamine-D8 without compromising analytical performance. Unlabeled ethylenediamine co-elutes with the target analyte in chromatographic systems and produces identical m/z signals in mass spectrometry, rendering it useless as an internal standard due to complete spectral overlap [1]. Partially deuterated analogs exhibit isotopic cross-talk and incomplete mass shift separation, which introduces systematic quantification errors in multiple reaction monitoring (MRM) assays [2]. Ethylenediamine-D8 provides a +8 Da mass shift relative to the unlabeled compound, ensuring baseline chromatographic separation and eliminating isotopic interference in selected reaction monitoring (SRM) transitions . In NMR spectroscopy, residual proton signals from non-deuterated or partially deuterated compounds generate background interference in ¹H NMR experiments, whereas fully deuterated ethylenediamine-D8 eliminates solvent proton signals entirely when used as a co-solvent or reference [3]. Procurement of the fully deuterated D8 analog is therefore a functional requirement for validated analytical workflows.

Ethylenediamine-D8 (CAS 34281-22-6): Quantitative Differentiation Evidence Against Alternative Diamine Internal Standards


Mass Shift Differential: +8 Da Separation Provides Superior MS Quantification Accuracy vs. d4 Analogs

Ethylenediamine-D8 produces a +8 Da mass shift relative to unlabeled ethylenediamine, which is double the +4 Da shift provided by commercially available ethylenediamine-d₄ analogs (e.g., CAS 37164-19-5) [1]. This larger mass differential eliminates M+2 and M+4 isotopic overlap that occurs with partially deuterated internal standards when analyzing compounds with natural abundance ¹³C contributions [2]. The +8 Da shift ensures that the internal standard signal resides outside the isotopic envelope of the target analyte, enabling more accurate peak integration and lower limits of quantification (LLOQ) in SRM/MRM assays [3].

Quantitative mass spectrometry Stable isotope dilution Internal standard selection

Isotopic Enrichment Specification: 97 atom % D Ensures Reproducible Quantification vs. Lower-Grade Alternatives

Ethylenediamine-D8 is commercially supplied with a certified isotopic enrichment of 97 atom % D, as specified by major stable isotope manufacturers . This level of enrichment minimizes the residual unlabeled ethylenediamine content to ≤3%, which directly reduces background interference in isotope dilution mass spectrometry assays [1]. By comparison, partially deuterated analogs or compounds from non-specialty suppliers may carry lower enrichment levels (e.g., 95% or unspecified) that introduce systematic bias due to higher unlabeled background, requiring additional correction factors or compromising method linearity at trace concentrations [2].

Isotopic purity Method validation Quality control

Deuterium NMR Background Elimination: Complete ¹H Signal Suppression vs. Partially Deuterated Analogs

In ¹H NMR spectroscopy, fully deuterated ethylenediamine-D8 produces no detectable proton signal in the 0-5 ppm region, enabling its use as a deuterated co-solvent or lock reference without introducing interfering solvent peaks [1]. Partially deuterated analogs (e.g., ethylenediamine-d₄) retain exchangeable or non-exchangeable protons that generate residual signals, which can overlap with analyte resonances and require additional solvent suppression pulses that attenuate nearby analyte signals [2]. Vibrational spectroscopic studies confirm that perdeuterated ethylenediamine exhibits distinct C-D stretching frequencies that are fully resolved from C-H stretching regions, enabling unambiguous spectral assignment in mechanistic investigations [3].

Deuterium NMR Solvent suppression Mechanistic studies

Physical Property Retention: Deuterium Substitution Preserves Chromatographic Behavior for Validated Method Transfer

Ethylenediamine-D8 maintains physical properties comparable to unlabeled ethylenediamine, with calculated density of 0.9 ± 0.1 g/cm³ and boiling point of 119.7 ± 8.0 °C at 760 mmHg, based on computational predictions [1]. This near-identical physicochemical behavior ensures that the deuterated internal standard co-elutes with the unlabeled analyte in reversed-phase and HILIC chromatographic systems, a requirement for accurate isotope dilution quantification [2]. The minimal deuterium isotope effect on retention time (<1% difference typically) validates the use of ethylenediamine-D8 as a true surrogate internal standard rather than a structural analog that may exhibit differential chromatographic behavior [3].

Chromatographic method development Internal standard validation Isotope effect

Validated Application Scenarios for Ethylenediamine-D8 Procurement Based on Quantitative Differentiation Evidence


Absolute Quantification of Diamine Analytes in Biological Matrices by LC-MS/MS

Ethylenediamine-D8 serves as an optimal internal standard for the quantitative analysis of ethylenediamine and structurally related diamines in plasma, urine, or tissue homogenates. The +8 Da mass shift ensures that the internal standard transitions (e.g., m/z 69 → specific product ions) are completely resolved from the unlabeled analyte (m/z 61), eliminating isotopic cross-talk that would occur with a d4 analog [1]. The 97 atom % D enrichment minimizes background interference from residual unlabeled material, enabling accurate quantification at low ng/mL concentrations . This application directly leverages the mass shift differential and isotopic enrichment specifications established in Section 3.

Deuterium NMR Solvent and Lock Reference for Mechanistic Reaction Studies

Ethylenediamine-D8 is procured for use as a deuterated co-solvent or NMR lock reference in mechanistic studies of metal-catalyzed reactions or organometallic complex formation. Complete deuteration eliminates all proton signals in the 0-5 ppm region, allowing unobstructed observation of analyte resonances without solvent suppression artifacts [2]. This application is particularly valuable for monitoring reaction intermediates in situ, where even trace solvent proton signals could obscure low-concentration transient species. The complete ¹H signal elimination documented in Section 3 directly supports this use case.

Stable Isotope Tracing in Metabolic Flux Analysis of Diamine Biosynthesis

Ethylenediamine-D8 is utilized as a fully deuterated tracer in metabolic flux studies investigating polyamine biosynthesis or degradation pathways. The eight deuterium labels provide a distinct mass envelope for tracking metabolic incorporation using high-resolution mass spectrometry, with the +8 Da shift enabling unambiguous differentiation from endogenous unlabeled metabolites and partially labeled intermediates [3]. The preservation of near-identical chromatographic behavior to the unlabeled species, as noted in Section 3, ensures that the deuterated tracer does not introduce retention time bias during LC-MS data acquisition.

Internal Standard for Derivatization-Based LC-MS Quantification of Carboxyl-Containing Analytes

Ethylenediamine-D8 is procured as a derivatization reagent and internal standard precursor for the quantitative analysis of compounds containing carboxyl groups (e.g., fatty acids, organic acids, drug metabolites) via amide bond formation. The fully deuterated ethylenediamine-D8 reacts with carboxyl-containing analytes to produce labeled derivatives that co-elute with unlabeled derivatives prepared using unlabeled ethylenediamine, while maintaining the requisite +8 Da mass differential for SRM-based quantification [4]. This application leverages both the mass shift differential and the co-elution properties established in Section 3.

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